3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, characterized by its unique structural features and potential biological activities. This compound is of interest in organic chemistry and medicinal chemistry due to its structural complexity and the presence of multiple functional groups, which may contribute to various biological activities.
This compound can be classified as:
The synthesis of 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with substituted acetophenones followed by subsequent reactions to introduce carboxylic acid functionalities.
The molecular structure of 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid features:
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is not fully elucidated but is believed to involve interactions at molecular targets that modulate biological pathways. The presence of multiple carboxylic acid groups may facilitate hydrogen bonding and ionic interactions with proteins or enzymes, potentially leading to altered biological responses.
Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess significant biological activity .
3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has potential applications in:
Research continues to explore its full potential in various scientific fields, particularly in medicinal chemistry where pyrazole derivatives are known for their diverse biological activities .
The synthesis of 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 6110-61-8) employs sequential organic transformations to construct its trisubstituted pyrazole core. A representative approach begins with the condensation of ortho-carboxy-substituted phenylhydrazines with 1,3-dicarbonyl equivalents, such as diethyl ethoxymethylenemalonate. This forms a hydrazone intermediate, which undergoes cyclodehydration under acidic conditions to yield the pyrazole ring. Subsequent hydrolysis of ester groups introduces the carboxylic acid functionalities at both the pyrazole C-4 and phenyl C-2 positions. Modifications to this route include using pre-functionalized phenylhydrazines to install the ortho-carboxy group early in the synthesis, minimizing post-cyclization modifications [3] [5].
Key intermediates:
Cyclization to form the pyrazole nucleus is typically achieved via acid- or base-catalyzed Knorr-type reactions. In one protocol, a mixture of 2-hydrazinylbenzoic acid and ethyl 2-phenyl-2-oxoacetate undergoes reflux in ethanol with catalytic acetic acid, forming ethyl 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. Alternative methods use microwave-assisted cyclization (120°C, 30 min), which enhances reaction efficiency and reduces side products compared to conventional reflux (6–8 hours). The cyclization yield is highly dependent on electronic effects: electron-withdrawing groups on the phenylhydrazine improve reaction kinetics but may necessitate harsher hydrolysis conditions later [3] [6].
Table 1: Cyclization Methods for Pyrazole Core Formation
Conditions | Catalyst | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Reflux in EtOH | AcOH | 6–8 | 65–70 | Diaryl hydrazides |
Microwave (120°C) | None | 0.5 | 78–82 | <5% unidentified |
Solvent-free, 100°C | p-TsOH | 3 | 70–75 | De-esterified analogues |
The ortho-carboxy group on the phenyl ring is typically introduced before pyrazole cyclization due to steric constraints in post-synthesis modifications. Conversely, the C-4 carboxylic acid on the pyrazole ring is installed via hydrolysis of its ester precursor. Saponification employs aqueous NaOH (2–4 M) in methanol/water (4:1) at 60–80°C for 4–6 hours. The ortho-carboxy group’s proximity to the pyrazole ring influences hydrolysis kinetics due to intramolecular hydrogen bonding, requiring optimized reaction times to avoid decarboxylation. For analogs, selective protection/deprotection strategies—such as using tert-butyl esters—enable differential functionalization of the two carboxyl groups [3] [10].
Critical considerations:
Solvent choice balances cost, environmental impact, and reaction efficiency. Polar protic solvents (ethanol, water) facilitate cyclization but hinder ester hydrolysis due to equilibrium limitations. Mixed-solvent systems (THF/water, 3:1) improve hydrolysis homogeneity and product recovery. Catalytically, p-toluenesulfonic acid (p-TsOH, 5 mol%) outperforms acetic acid in cyclization, reducing reaction times by 40%. For hydrolysis, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkali hydroxide accessibility to ester groups, achieving >95% conversion at 50°C. Sustainable solvent alternatives (2-MeTHF, cyclopentyl methyl ether) show promise in reducing waste generation during workup [3] [6].
Optimized conditions:
Crude 3-(2-carboxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid contains impurities from incomplete hydrolysis (mono-acids) and cyclization byproducts (diaryl hydrazides). Recrystallization from ethanol/water (1:2) efficiently isolates the diacid, leveraging its low solubility in cold water (<1 g/L at 25°C). For higher purity (>99%), silica gel chromatography with ethyl acetate/methanol/acetic acid (90:9:1) separates mono-acid contaminants. On large scales, activated carbon treatment in boiling ethanol removes colored impurities before recrystallization, improving crystal morphology. These methods achieve isolated yields of 75–80% and purities >98% (HPLC) [3] [5].
Table 2: Purification Methods and Outcomes
Method | Solvent System | Purity (%) | Recovery (%) | Key Applications |
---|---|---|---|---|
Recrystallization | Ethanol/water (1:2) | 97–98 | 75–80 | Industrial scale (>1 kg) |
Column Chromatography | EtOAc/MeOH/HOAc (90:9:1) | >99 | 60–65 | Analytical standards |
Activated Carbon + Recryst | Ethanol | 98–99 | 70–75 | Pharmaceutical intermediates |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7